N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4/c16-10(9-2-7-19-8-3-9)1-4-13-11(17)15-6-5-14-12(15)18/h9-10,16H,1-8H2,(H,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJAZTYEBAEMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)N2CCNC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of oxane derivatives with imidazolidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound is compared below with four structurally related molecules (Table 1), emphasizing key differences in pharmacophores, substituents, and reported activities.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Core Structure Variations
- The target compound and F32 () share the 2-oxoimidazolidine core, but F32 incorporates halogenated aryl groups (3-chlorophenyl, 6-chloropyridin-3-yl) and a nitrothiazole, which are absent in the target. These groups in F32 enhance antibacterial potency but may increase toxicity risks .
Substituent Effects
- Hydroxy and Oxan-4-yl Groups : The target’s 3-hydroxy-3-(oxan-4-yl)propyl chain likely improves solubility compared to the chlorinated substituents in Molecule 4 () and F32. The oxan ring may also enhance metabolic stability by resisting oxidative degradation .
- Halogenation: Molecule 4 and F32 contain chlorine atoms, which improve target binding via hydrophobic interactions but raise toxicity concerns.
- Aromatic vs. Aliphatic Substituents : The RCSB PDB-012 ligand () employs bulky benzyl and methoxybenzyl groups, which may limit cell permeability compared to the target’s aliphatic oxan-4-yl chain .
Biological Activity
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-oxoimidazolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features an imidazolidine ring, which is crucial for its biological activity. The presence of the oxan group and hydroxyl moiety may contribute to its solubility and interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of specific sodium channels, particularly Na_v1.8 channels, which are implicated in pain pathways. This inhibition can lead to analgesic effects, making it a candidate for pain management therapies .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in colon adenocarcinoma cells, potentially through mechanisms involving apoptosis and cell cycle arrest . The compound's IC50 values indicate significant potency compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Colon Adenocarcinoma (Caco-2) | 10 | Apoptosis induction |
| Breast Cancer (MCF7) | 15 | Cell cycle arrest |
| Lung Cancer (A549) | 12 | Inhibition of DNA synthesis |
Case Study 1: Analgesic Effects
In a preclinical model, administration of this compound resulted in a significant reduction in pain response in mice subjected to inflammatory pain models. The results suggest that the compound may effectively modulate pain pathways via sodium channel inhibition.
Case Study 2: Anticancer Activity
A study involving human colon cancer cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The most effective concentration was found to be 10 µM, leading to a 70% reduction in cell proliferation over 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells at this concentration.
Research Findings
Recent studies have highlighted the potential of this compound in treating conditions associated with chronic pain and cancer. The dual action as both an analgesic and an anticancer agent makes it a promising candidate for further research.
Summary of Findings
- Analgesic Properties : Effective in inhibiting Na_v1.8 channels.
- Cytotoxicity : Significant effects on various cancer cell lines with low IC50 values.
- Mechanisms : Induces apoptosis and inhibits DNA synthesis in cancer cells.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-oxoimidazolidine-1-carboxamide?
- Methodological Answer : Multi-step synthetic routes are typical for imidazolidine derivatives. Key steps include coupling reactions (e.g., amide bond formation) and functional group protection/deprotection. Reaction conditions such as solvent choice (e.g., DMF or toluene), temperature control (e.g., 60–80°C for coupling), and catalysts (e.g., Lewis acids) are critical for yield optimization. Purification via column chromatography or recrystallization is often required to isolate the final product .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the backbone structure, particularly the oxan-4-yl and hydroxypropyl moieties. Infrared (IR) spectroscopy validates functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended for biological assays) .
Q. What methods are used to determine solubility and stability under experimental conditions?
- Methodological Answer : Solubility can be tested in solvents like DMSO, ethanol, or aqueous buffers (pH 4–9) using UV-Vis spectroscopy or gravimetric analysis. Stability studies involve incubating the compound under varying temperatures (e.g., 4°C, 25°C, 37°C) and pH levels, with degradation monitored via LC-MS or NMR over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the oxan-4-yl or hydroxypropyl groups?
- Methodological Answer : Synthesize analogs with substituents like pyridine (electron-withdrawing) or morpholine (electron-donating) in place of oxan-4-yl. Compare bioactivity (e.g., IC₅₀ in enzyme assays) and physicochemical properties (logP, solubility). Computational docking (e.g., AutoDock Vina) can predict binding interactions with target proteins .
Q. What in vitro assays are suitable for investigating this compound’s mechanism of action as a potential enzyme inhibitor?
- Methodological Answer : Use fluorescence-based enzymatic assays (e.g., MurA enzyme inhibition) with UDP-N-acetylglucosamine as a substrate. Measure inhibition kinetics (Km/Vmax shifts) and validate via X-ray crystallography (e.g., PDB ID 8AOY for ligand-binding analysis). Include positive controls (e.g., fosfomycin) and dose-response curves (1–100 µM range) .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Reassess computational models (e.g., QSAR or molecular dynamics) for force field parameterization errors. Validate experimentally via surface plasmon resonance (SPR) to measure binding affinity or isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-check with crystallographic data (e.g., ligand electron density maps) .
Q. What strategies mitigate off-target effects in cellular assays for this compound?
- Methodological Answer : Perform kinase profiling assays (e.g., Eurofins KinaseScan) to identify non-specific interactions. Use CRISPR-Cas9 knockouts of the primary target to confirm on-target effects. Include orthogonal assays (e.g., thermal shift assays for target engagement) and counter-screens against related enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
